(+/-)-HIP-A

描述

属性

IUPAC Name |

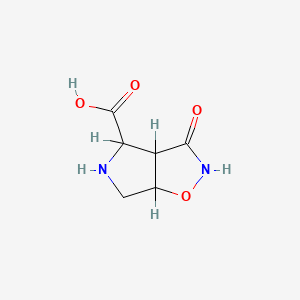

3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c9-5-3-2(12-8-5)1-7-4(3)6(10)11/h2-4,7H,1H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSXFNHFIBCTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(N1)C(=O)O)C(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (+/-)-HIP-A on Excitatory Amino Acid Transporters (EAATs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, commonly known as (+/-)-HIP-A, is a potent and selective inhibitor of Excitatory Amino Acid Transporters (EAATs). As critical regulators of glutamatergic neurotransmission, EAATs are responsible for the clearance of glutamate from the synaptic cleft, thereby preventing excitotoxicity and maintaining synaptic fidelity. The inhibition of these transporters presents a significant therapeutic avenue for various neurological disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound on EAATs, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. While much of the detailed mechanistic work has been elucidated using its individual enantiomers or the related compound (+)-HIP-B, this guide synthesizes these findings to provide a cohesive understanding of the racemic mixture.

Introduction to this compound and EAATs

Excitatory Amino Acid Transporters (EAATs) are a family of sodium-dependent glutamate transporters crucial for maintaining low extracellular glutamate concentrations in the central nervous system.[1][2] There are five subtypes, EAAT1-5, with EAAT1 and EAAT2 being predominantly expressed in glial cells, while EAAT3, EAAT4, and EAAT5 are primarily neuronal.[3][4] Dysregulation of EAAT function is implicated in numerous neuropathologies, making them a key target for therapeutic intervention.[5]

This compound is a conformationally constrained analog of glutamate that acts as a selective inhibitor of EAATs.[6] Its unique structure allows for specific interactions with the transporters, modulating their activity.[6] A key characteristic of the enantiomer (-)-HIP-A is its preferential inhibition of reverse transport (glutamate release) over forward transport (glutamate uptake), a feature with significant neuroprotective potential, particularly in ischemic conditions.[7][8]

Mechanism of Action

The inhibitory action of this compound on EAATs is complex, exhibiting characteristics of both competitive and non-competitive inhibition, likely reflecting the distinct actions of its constituent enantiomers and its interaction with different conformational states of the transporter.

Mixed Competitive and Non-Competitive Inhibition

Studies on the enantiomer, (-)-HIP-A, have revealed a time-dependent dual mechanism of inhibition on the human EAAT2 (hEAAT2) subtype.[7]

-

Competitive Inhibition: When applied concomitantly with the substrate (e.g., [3H]Aspartate), (-)-HIP-A acts as a competitive inhibitor. This is characterized by a significant increase in the Michaelis constant (Km) of the substrate without a change in the maximum velocity (Vmax) of transport. This suggests that under these conditions, (-)-HIP-A competes with the substrate for binding to the active site of the transporter.[7]

-

Non-Competitive Inhibition: With pre-incubation (e.g., 30 minutes) prior to substrate addition, (-)-HIP-A exhibits non-competitive inhibition. This is evidenced by a decrease in Vmax and an increase in Km.[7] This mode of inhibition suggests that (-)-HIP-A may bind to a site other than the substrate-binding site or to a different conformational state of the transporter, thereby altering its catalytic efficiency.

The related compound, (+)-HIP-B, has been shown to be a non-transportable, mixed-mechanism inhibitor of EAAC1 (EAAT3).[9] It is proposed to bind to a regulatory site distinct from the substrate-binding site, with a preference for the inward-facing conformation of the transporter.[9][10][11] This allosteric modulation locks the transporter in a state that is less efficient for transport. Given the structural similarities, it is plausible that this compound engages in similar allosteric interactions.

Preferential Inhibition of Reverse Transport

A significant feature of (-)-HIP-A is its more potent inhibition of reverse glutamate transport compared to forward uptake.[7][8] Under conditions of cellular stress, such as ischemia, the ionic gradients that drive forward glutamate uptake can collapse, leading to the reversal of EAAT function and the release of glutamate into the extracellular space, contributing to excitotoxicity.[12] By preferentially blocking this reverse transport, (-)-HIP-A offers a targeted neuroprotective strategy, reducing glutamate efflux without completely shutting down its clearance during normal synaptic transmission.[7]

Quantitative Data

Precise quantitative data for the racemic mixture this compound across all EAAT subtypes is limited in the available literature. Much of the characterization has been performed on the individual enantiomers or the related compound, HIP-B.

| Compound | Transporter Subtype | Assay Type | Parameter | Value | Reference(s) |

| (-)-HIP-A | hEAAT2 | [3H]Aspartate Uptake (Competitive) | Km | Increased 6-fold | [7] |

| Vmax | No significant change | [7] | |||

| hEAAT2 | [3H]Aspartate Uptake (Non-competitive) | Km | Increased (38 ± 5 to 120 ± 16 µM) | [7] | |

| Vmax | Decreased by 45 ± 3% | [7] | |||

| (+/-)-HIP-B | Rat Brain Synaptosomes | [3H]L-glutamate Uptake | IC50 | 17-18 µM | [13][14] |

| (+)-HIP-B | EAAC1 (EAAT3) | Electrophysiology (Forward Transport) | Ki | 19.0 ± 3.3 µM (at 20 µM glutamate) | [12] |

| EAAC1 (EAAT3) | Electrophysiology (Reverse Transport) | Ki | 23.2 ± 2.5 µM (at 20 µM glutamate) | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on EAATs.

Glutamate/Aspartate Uptake Assay

This assay measures the inhibition of radiolabeled substrate uptake into cells or synaptosomes expressing EAATs.

Materials:

-

HEK293 cells stably expressing the EAAT subtype of interest (e.g., hEAAT1, hEAAT2, hEAAT3).

-

[3H]D-Aspartate or [3H]L-Glutamate.

-

This compound stock solution.

-

Krebs-Henseleit buffer (124 mM NaCl, 3.3 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 10 mM D-glucose), pH 7.4, gassed with 95% O2/5% CO2.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Plating: Plate HEK293 cells expressing the target EAAT subtype in 24-well plates and grow to confluence.

-

Pre-incubation (for non-competitive assessment): Wash cells twice with Krebs-Henseleit buffer. Pre-incubate the cells with varying concentrations of this compound in buffer for 30 minutes at 37°C. For competitive assessment, omit this step.

-

Initiation of Uptake: To initiate the uptake, add a fixed concentration of [3H]D-Aspartate (e.g., 10 nM) to each well. For competitive assays, add the [3H]D-Aspartate and this compound simultaneously.

-

Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the incubation solution and washing the cells three times with ice-cold buffer.

-

Cell Lysis: Lyse the cells with 0.1 M NaOH.

-

Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves. For kinetic analysis (Km and Vmax), perform the assay with varying concentrations of the radiolabeled substrate in the presence and absence of a fixed concentration of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the electrogenic currents associated with EAAT activity and their inhibition by this compound.

Materials:

-

Xenopus laevis oocytes or HEK293 cells expressing the EAAT subtype of interest.

-

Patch-clamp amplifier and recording setup.

-

Borosilicate glass pipettes.

-

Extracellular solution (e.g., 140 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

-

Intracellular solution (e.g., 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 1 mM MgCl2, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2).

-

This compound and glutamate stock solutions.

Procedure:

-

Cell Preparation: Prepare cells or oocytes expressing the target EAAT for recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Giga-seal Formation: Obtain a high-resistance seal (>1 GΩ) between the pipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration.

-

Current Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply glutamate to the extracellular solution to evoke EAAT-mediated currents.

-

Inhibitor Application: Perfuse the cell with a solution containing both glutamate and varying concentrations of this compound to measure the inhibition of the transporter current.

-

Data Analysis: Analyze the current traces to determine the concentration-dependent inhibition and calculate Ki values. To investigate the effect on reverse transport, the ionic gradients can be reversed.

Signaling Pathways and Logical Relationships

The inhibition of EAATs by this compound can have significant downstream effects on neuronal signaling and survival pathways. By modulating extracellular glutamate levels, this compound can indirectly influence the activity of glutamate receptors and downstream signaling cascades.

Neuroprotection via Inhibition of Reverse Transport

Under ischemic conditions, the reversal of EAATs leads to a massive release of glutamate, triggering excitotoxicity primarily through the overactivation of NMDA receptors. This leads to an influx of Ca2+, activating a cascade of neurotoxic events including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal death. By preferentially inhibiting reverse transport, (-)-HIP-A can mitigate this excitotoxic cascade.

Caption: Neuroprotective mechanism of (-)-HIP-A during ischemia.

Modulation of MAPK/ERK Signaling

EAAT activity is known to influence intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. Inhibition of EAATs can lead to alterations in extracellular glutamate levels, which in turn can modulate neuronal activity and signaling. The MAPK/ERK pathway is a key regulator of cell proliferation, differentiation, and survival. Some studies suggest that inhibition of the p38 MAPK pathway can lead to an upregulation of EAAT2 expression.[7][15] While the direct effect of this compound on this pathway is not fully elucidated, its modulation of EAAT function places it in a position to influence these critical signaling cascades.

Caption: Potential influence of this compound on the MAPK/ERK pathway.

Experimental Workflow for Characterizing Inhibition

The following diagram outlines the logical workflow for characterizing the inhibitory mechanism of this compound on a specific EAAT subtype.

Caption: Workflow for characterizing this compound's inhibition of EAATs.

Conclusion

This compound is a valuable pharmacological tool for studying the function of Excitatory Amino Acid Transporters. Its mechanism of action is multifaceted, involving a time-dependent mixed competitive and non-competitive inhibition, with a notable preference for inhibiting the reverse transport of glutamate. This latter property makes its enantiomer, (-)-HIP-A, a particularly interesting candidate for neuroprotective strategies in conditions characterized by excitotoxicity. While specific quantitative data for the racemic mixture across all EAAT subtypes remains to be fully elucidated, the detailed characterization of its enantiomers and related compounds provides a strong foundation for understanding its interaction with these critical regulators of glutamatergic neurotransmission. Further research is warranted to fully delineate the subtype selectivity of this compound and its direct impact on downstream signaling pathways, which will be crucial for the development of novel therapeutics targeting EAATs.

References

- 1. Glutamate (excitatory amino acid) transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uptake of D-[3H]aspartic acid by hippocampal slices: the influence of low and high frequency activation of nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The excitatory amino acid transporters: pharmacological insights on substrate and inhibitor specificity of the EAAT subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Inhibition of p38 MAPK Signaling Regulates the Expression of EAAT2 in the Brains of Epileptic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutamate transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]

- 11. Pro-survival Phenotype of HIF-1α: Neuroprotection Through Inflammatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dissociation of [3H]L-glutamate uptake from L-glutamate-induced [3H]D-aspartate release by 3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid and 3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-6-carboxylic acid, two conformationally constrained aspartate and glutamate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Inhibition of p38 MAPK Signaling Regulates the Expression of EAAT2 in the Brains of Epileptic Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (+/-)-HIP-A: A Technical Guide for Drug Development Professionals

Abstract

(+/-)-HIP-A, chemically known as (+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, is a potent and selective inhibitor of Excitatory Amino Acid Transporters (EAATs). This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its more active enantiomer, (-)-HIP-A. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this guide illustrates the mechanism of action of HIP-A through a signaling pathway diagram and outlines a typical experimental workflow for its investigation.

Introduction

Excitatory Amino Acid Transporters (EAATs) are a family of neurotransmitter transporters responsible for the reuptake of glutamate from the synaptic cleft, playing a crucial role in maintaining low extracellular glutamate concentrations and preventing excitotoxicity.[1][2] Dysregulation of EAAT function has been implicated in various neurological disorders, making them a key target for therapeutic intervention.[1]

This compound and its structural isomer (+/-)-HIP-B have been identified as selective inhibitors of EAATs, with potency comparable to the well-known inhibitor DL-threo-beta-benzyloxyaspartic acid (TBOA).[3] This guide focuses on the discovery and synthesis of this compound, providing researchers and drug development professionals with the necessary technical information to further explore its therapeutic potential.

Discovery and Biological Activity

The discovery of this compound emerged from structure-activity relationship studies of rigidified aspartate-glutamate analogues.[3] Initial screenings revealed that while inactive at metabotropic and ionotropic glutamate receptors, both HIP-A and HIP-B demonstrated significant inhibitory activity at glutamate transporters.[3]

Subsequent investigations focused on the enantiomers of HIP-A, revealing that the (-)-HIP-A isomer is considerably more potent than its (+)-enantiomer.[3] In studies using rat brain synaptosomes and human EAAT1-3-expressing cells, (-)-HIP-A was found to be approximately 150-fold more potent than (+)-HIP-A as an inhibitor of [3H]aspartate uptake.[3] A remarkable characteristic of (-)-HIP-A is its preferential inhibition of glutamate-induced [3H]D-aspartate release (reverse transport) at concentrations significantly lower than those required to inhibit [3H]L-glutamate uptake.[3] This selective interference with glutamate release suggests a novel strategy for neuroprotection, particularly under ischemic conditions where reverse transport of glutamate is a key contributor to neuronal damage.[3]

Quantitative Biological Data

The following table summarizes the inhibitory potency of the enantiomers of HIP-A on glutamate transporter activity.

| Compound | Assay | System | IC₅₀ (μM) |

| (-)-HIP-A | [³H]Aspartate Uptake | Rat Brain Synaptosomes | 10 - 20 |

| [³H]Aspartate Uptake | hEAAT1-expressing HEK293 cells | ~15 | |

| [³H]Aspartate Uptake | hEAAT2-expressing HEK293 cells | ~12 | |

| [³H]Aspartate Uptake | hEAAT3-expressing HEK293 cells | ~18 | |

| (+)-HIP-A | [³H]Aspartate Uptake | Rat Brain Synaptosomes | >1500 |

| This compound | Glutamate-induced [³H]D-aspartate release | Not Specified | 1.6 |

| [³H]L-glutamate uptake | Not Specified | 18 |

Synthesis of this compound and its Enantiomers

The synthesis of the enantiomerically pure forms of HIP-A involves a multi-step process. A general overview of a synthetic route is provided below. For a detailed, step-by-step protocol, researchers should refer to the primary literature, such as Pinto, A. et al. (2008). Synthesis of enantiomerically pure HIP-A and HIP-B and investigation of their activity as inhibitors of excitatory amino acid transporters.

General Synthetic Scheme

The synthesis of isoxazole derivatives often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride.[4][5][6] The synthesis of the pyrrolo[3,4-d]isoxazole core of HIP-A can be achieved through a 1,3-dipolar cycloaddition reaction.[7]

Experimental Protocols

[³H]D-Aspartate Uptake Assay in Rat Brain Synaptosomes

This protocol is a representative method for assessing the inhibitory activity of compounds on glutamate transporters.

4.1.1. Preparation of Synaptosomes

-

Rapidly dissect the brain from a rat and place it in 20 volumes of ice-cold 0.32 M sucrose solution.

-

Gently homogenize the tissue in a glass homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 5 minutes to remove large debris.

-

Centrifuge the resulting supernatant at 14,000 x g for 15 minutes at 4°C to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs buffer saturated with 95% O₂/5% CO₂.

-

Determine the protein concentration of the synaptosomal preparation using a suitable method (e.g., BCA assay).

4.1.2. Uptake Assay

-

In a 96-well plate, add 180 µL of the synaptosome suspension (30-80 µg protein) to each well.

-

Add 50 µL of the test compound (e.g., (-)-HIP-A) at various concentrations or a known inhibitor for defining non-specific uptake.

-

Pre-incubate the plate at 37°C for 30 minutes.

-

Initiate the uptake reaction by adding 20 µL of ³H-labeled D-aspartate.

-

Incubate the plate for a predetermined time with gentle agitation.

-

Terminate the reaction by rapid filtration through GF/C filtermats using a cell harvester.

-

Wash the filters with ice-cold PBS.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

In Vitro Neuroprotection Assay against Glutamate Excitotoxicity

This protocol outlines a general procedure to evaluate the neuroprotective effects of (-)-HIP-A.

4.2.1. Cell Culture

-

Culture primary cortical neurons or a suitable neuronal cell line in appropriate media.

-

Plate the cells in 96-well plates and allow them to adhere and differentiate.

4.2.2. Excitotoxicity Induction and Treatment

-

Induce excitotoxicity by exposing the neuronal cultures to a high concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 15 minutes).[8]

-

Remove the glutamate-containing medium and replace it with fresh culture medium.

-

Treat the cells with various concentrations of (-)-HIP-A.

-

Incubate the cells for 24 hours.

4.2.3. Assessment of Cell Viability

-

Measure cell viability using a standard assay such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Microscopically observe cell morphology for signs of apoptosis or necrosis.[8]

Mechanism of Action and Signaling Pathways

(-)-HIP-A exerts its effects by inhibiting Excitatory Amino Acid Transporters (EAATs). These transporters are crucial for clearing glutamate from the synapse. The inhibition of EAATs by (-)-HIP-A leads to an increase in the extracellular concentration of glutamate. Under normal physiological conditions, this can lead to excitotoxicity. However, in pathological conditions such as ischemia, where a significant portion of glutamate release is mediated by the reverse transport of EAATs, the inhibitory action of (-)-HIP-A can be neuroprotective by reducing this pathological glutamate efflux.[3]

The downstream signaling pathways affected by EAAT inhibition are complex and can involve the activation of various glutamate receptors (NMDA, AMPA, and metabotropic glutamate receptors), leading to calcium influx and the activation of downstream cascades that can result in either cell survival or cell death pathways depending on the context.[9]

Visualizations

Signaling Pathway of EAAT Inhibition by (-)-HIP-A

Caption: Inhibition of EAAT by (-)-HIP-A modulates glutamate transport and downstream signaling.

Experimental Workflow for (-)-HIP-A Evaluation

Caption: A typical experimental workflow for the synthesis and evaluation of (-)-HIP-A.

Conclusion

This compound, and specifically its (-)-enantiomer, represents a promising lead compound for the development of novel therapeutics targeting neurological disorders associated with EAAT dysfunction. Its unique profile of preferentially inhibiting reverse glutamate transport offers a potential advantage over non-selective EAAT inhibitors. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug development professionals to advance the study and potential clinical application of this intriguing molecule. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

References

- 1. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Chirally Pure Enantiomers by Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

(+/-)-HIP-A: A Technical Guide to a Selective, Non-Competitive Excitatory Amino Acid Transporter (EAAT) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-HIP-A (3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid) is a potent, non-competitive inhibitor of excitatory amino acid transporters (EAATs). It exhibits a notable preference for inhibiting glutamate-induced [³H]D-aspartate release over the uptake of [³H]L-glutamate. While displaying moderate selectivity against certain glutamate receptors, its specific inhibitory profile against individual EAAT subtypes (EAAT1-5) is not yet fully characterized in publicly available literature. This document provides a comprehensive overview of the currently available data on this compound, detailed experimental protocols for its characterization, and visualizations of its proposed mechanism and related experimental workflows.

Introduction

Excitatory amino acid transporters (EAATs) are a family of five sodium-dependent glutamate transporters (EAAT1-5) crucial for maintaining low extracellular glutamate concentrations in the central nervous system. By clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and modulate synaptic transmission. Dysfunction of these transporters has been implicated in a variety of neurological disorders, making them a key target for therapeutic intervention.

This compound has emerged as a valuable pharmacological tool for studying the roles of EAATs. Its non-competitive mechanism of action offers a distinct advantage over competitive inhibitors, allowing for the investigation of allosteric modulation of transporter function. This guide synthesizes the current knowledge on this compound to facilitate its use in research and drug development.

Quantitative Data

The following tables summarize the known inhibitory activities of this compound. It is important to note that specific IC50 values for each EAAT subtype are not yet available in the literature; the provided data are from studies on rat brain cortex synaptosomes, which contain a mixed population of EAATs.

Table 1: Inhibitory Activity of this compound on EAAT Functions [1]

| Assay Condition | IC50 (µM) | Inhibition Mechanism |

| L-Glutamate-Induced [³H]D-Aspartate Release | 1.6 | - |

| [³H]L-Glutamate Uptake | 18 | Non-competitive |

Table 2: Selectivity Profile of this compound against Glutamate Receptors [1]

| Receptor | IC50 (µM) |

| AMPA | 43 |

| Kainate | 8 |

| NMDA | No affinity |

| Metabotropic Glutamate Receptors | No affinity |

Mechanism of Action

This compound acts as a non-competitive inhibitor of glutamate uptake by EAATs[1]. This suggests that it binds to an allosteric site on the transporter, rather than the glutamate binding site itself. This binding event is thought to induce a conformational change in the transporter that reduces its transport efficiency without preventing glutamate from binding.

Interestingly, this compound is significantly more potent at inhibiting glutamate-induced [³H]D-aspartate release than it is at inhibiting [³H]L-glutamate uptake[1]. This suggests a preferential interaction with the transporter conformation associated with reverse transport (efflux) or a more complex mechanism that uncouples uptake from efflux.

Figure 1: Proposed non-competitive inhibition of EAAT by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound, based on established protocols.

[³H]L-Glutamate Uptake Assay in Rat Brain Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glutamate into nerve terminals.

Materials:

-

Synaptosomes prepared from rat cerebral cortex.

-

Krebs-Henseleit buffer (KHB), pH 7.4.

-

[³H]L-Glutamate.

-

This compound and other test compounds.

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from rat cerebral cortex using a standard sucrose gradient centrifugation method.

-

Incubation: Resuspend the synaptosomal pellet in KHB. Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Uptake Initiation: Initiate glutamate uptake by adding a fixed concentration of [³H]L-Glutamate (e.g., 50 nM).

-

Uptake Termination: After a short incubation period (e.g., 2 minutes) at 37°C, terminate the uptake by rapid filtration through glass fiber filters.

-

Washing: Rapidly wash the filters with ice-cold KHB to remove extracellular radiolabel.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]L-glutamate uptake against the concentration of this compound.

Figure 2: Experimental workflow for the [³H]L-Glutamate uptake assay.

Glutamate-Induced [³H]D-Aspartate Release Assay from Synaptosomes

This assay measures the ability of a compound to inhibit the reverse transport (efflux) of a pre-loaded radiolabeled substrate.

Materials:

-

Synaptosomes prepared from rat cerebral cortex.

-

Krebs-Henseleit buffer (KHB), pH 7.4.

-

[³H]D-Aspartate.

-

Unlabeled L-Glutamate.

-

This compound and other test compounds.

-

Superfusion system.

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Procedure:

-

Synaptosome Loading: Incubate synaptosomes with [³H]D-Aspartate in KHB for 30 minutes at 37°C to allow for uptake of the radiolabel.

-

Superfusion: Transfer the loaded synaptosomes to a superfusion chamber and continuously perfuse with KHB to establish a stable baseline of radioactivity.

-

Drug Application: Introduce this compound or vehicle into the superfusion medium and continue perfusion.

-

Stimulation of Release: Induce reverse transport by applying a high concentration of unlabeled L-Glutamate (e.g., 100 µM) to the superfusion medium.

-

Fraction Collection: Collect the superfusate in timed fractions throughout the experiment.

-

Quantification: Measure the radioactivity in each collected fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the fractional release of [³H]D-Aspartate in each fraction. Determine the IC50 value by plotting the percentage of inhibition of glutamate-induced release against the concentration of this compound.

Synthesis

Downstream Signaling Pathways

The direct downstream signaling consequences of non-competitive EAAT inhibition by this compound are not yet well-defined. However, by inhibiting glutamate uptake, this compound is expected to prolong the presence of glutamate in the synaptic cleft. This can lead to several downstream effects:

-

Enhanced activation of synaptic glutamate receptors: This could potentiate normal synaptic transmission.

-

Activation of extrasynaptic glutamate receptors: Prolonged glutamate spillover from the synapse can lead to the activation of extrasynaptic N-methyl-D-aspartate receptors (NMDARs), which has been linked to excitotoxicity.

-

Modulation of astrocytic signaling: Astrocytes play a key role in glutamate homeostasis and are themselves responsive to glutamate. Inhibition of astrocytic EAATs can alter astrocyte calcium signaling and the release of gliotransmitters.

The non-competitive nature of this compound's inhibition may lead to more nuanced effects on these pathways compared to competitive inhibitors, as it may not completely block transporter function but rather reduce its efficiency.

Figure 3: Potential downstream consequences of EAAT inhibition by this compound.

Conclusion

This compound is a valuable research tool for investigating the complex roles of excitatory amino acid transporters. Its non-competitive mechanism of action and preferential inhibition of reverse transport provide unique avenues for exploring EAAT function. However, a significant gap in our understanding remains the lack of specific data on its selectivity for the five EAAT subtypes. Further research is warranted to fully elucidate its pharmacological profile and to explore its therapeutic potential in neurological disorders characterized by dysregulated glutamate homeostasis. This guide provides a foundation for researchers to design and interpret experiments using this selective EAAT inhibitor.

References

The Role of (+/-)-HIP-A in the Inhibition of Glutamate Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), plays a crucial role in a vast array of physiological processes. The precise regulation of extracellular glutamate concentrations is paramount, as excessive levels can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. High-affinity excitatory amino acid transporters (EAATs) are the primary mechanism for clearing glutamate from the synaptic cleft and maintaining it at low extracellular levels. The racemic compound (±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, known as (±)-HIP-A, and its related compounds have emerged as potent and selective inhibitors of these transporters. This technical guide provides an in-depth analysis of the role of (±)-HIP-A and its active isomer, (-)-HIP-A, in the inhibition of glutamate transport, with a particular focus on its unique preferential inhibition of reverse glutamate transport.

Core Concepts in Glutamate Transport

Glutamate transporters are complex membrane proteins that co-transport glutamate with sodium and hydrogen ions into the cell, while counter-transporting a potassium ion out. This process is electrogenic and is driven by the electrochemical gradients of these ions across the cell membrane. Under pathological conditions, such as ischemia, the disruption of these ion gradients can cause the transporters to operate in reverse, leading to the release of glutamate into the extracellular space and exacerbating excitotoxicity.

Data Presentation: Quantitative Analysis of HIP-A and HIP-B Inhibition

The following table summarizes the quantitative data on the inhibitory activity of (-)-HIP-A and the related compound (+)-HIP-B on various glutamate transporter subtypes. (-)-HIP-A is the active isomer of the racemic (±)-HIP-A.

| Compound | Transporter Subtype(s) | Assay Type | Measured Parameter | Value (µM) | Notes |

| (-)-HIP-A | hEAAT1, hEAAT2, hEAAT3 | [³H]Aspartate Uptake | IC₅₀ | Comparable across subtypes | The study notes comparable IC₅₀ values on the three human EAAT subtypes, suggesting broad-spectrum inhibition of forward transport. |

| Rat Brain Synaptosomes | [³H]Aspartate Uptake | IC₅₀ | ~10 | Inhibition of forward glutamate uptake. | |

| Rat Brain Synaptosomes | Glutamate-induced [³H]D-Aspartate Release | IC₅₀ | Significantly lower than for uptake | Demonstrates preferential inhibition of reverse transport (glutamate release) compared to forward transport (glutamate uptake). The exact IC₅₀ value for release was not provided in the primary source, but its significantly lower potency was emphasized. | |

| (+)-HIP-B | EAAC1 (hEAAT3) | Glutamate-induced Anion Currents (Forward Transport) | Kᵢ | 11.8 ± 1.1 | Measured at a glutamate concentration of 20 µM. |

| EAAC1 (hEAAT3) | Glutamate-induced Anion Currents (Reverse Transport) | Kᵢ | 23.2 ± 2.5 | Measured at a glutamate concentration of 20 µM, indicating it is more potent in inhibiting forward transport. | |

| EAAC1 (hEAAT3) | Anion Currents (Homoexchange) | Kᵢ | 19.0 ± 3.3 | Measured at a glutamate concentration of 20 µM. |

Mechanism of Action

(-)-HIP-A: Insurmountable Inhibition and Preferential Reverse Transport Blockade

(-)-HIP-A exhibits a unique mechanism of action characterized as an "insurmountable, long-lasting impairment" of EAAT function. This suggests a non-competitive or slowly dissociating interaction with the transporter. A key feature of (-)-HIP-A is its preferential inhibition of reverse glutamate transport at concentrations significantly lower than those required to inhibit forward uptake. This property is of high therapeutic interest, as it could selectively prevent the pathological release of glutamate during events like ischemia without completely shutting down the necessary physiological clearance of glutamate.

(+)-HIP-B: A Non-transportable Mixed Inhibitor

In contrast, the related compound (+)-HIP-B acts as a non-transportable inhibitor of the glutamate transporter EAAC1 (hEAAT3) through a mixed inhibition mechanism.[1] This means it can bind to both the free transporter and the glutamate-bound transporter, albeit with different affinities.[1] It is more potent in inhibiting forward transport compared to reverse transport.[1] Studies have shown that (+)-HIP-B likely binds to a site distinct from the glutamate binding site.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of glutamate transport inhibitors. The following are generalized protocols based on standard assays used in the characterization of compounds like (-)-HIP-A.

[³H]Aspartate Uptake Assay in hEAAT-Expressing Cells

This assay measures the forward transport of glutamate by quantifying the uptake of radiolabeled aspartate, a substrate for EAATs, into cells engineered to express specific transporter subtypes.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cells are transiently or stably transfected with plasmids encoding the desired human EAAT subtype (hEAAT1, hEAAT2, or hEAAT3).

2. Assay Procedure:

-

Plate the transfected cells in 24-well plates and grow to confluence.

-

On the day of the experiment, wash the cells with a Krebs-HEPES buffer.

-

Pre-incubate the cells for a specified time (e.g., 10-30 minutes) at 37°C with varying concentrations of the test compound (e.g., (-)-HIP-A).

-

Initiate the uptake by adding a solution containing a known concentration of [³H]D-aspartate and unlabeled L-glutamate.

-

After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysates using a liquid scintillation counter.

-

Determine the protein concentration in each well to normalize the uptake data.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Glutamate-Induced [³H]D-Aspartate Release (Reverse Transport) Assay in Synaptosomes

This assay measures the reverse transport of glutamate by quantifying the release of pre-loaded radiolabeled D-aspartate from synaptosomes, which are resealed nerve terminals.

1. Preparation of Synaptosomes:

-

Isolate synaptosomes from the desired brain region (e.g., rat cerebral cortex) using differential centrifugation and a sucrose density gradient.

2. Loading of Synaptosomes:

-

Resuspend the synaptosomal pellet in a physiological buffer.

-

Incubate the synaptosomes with [³H]D-aspartate at 37°C for a sufficient time to allow for uptake and loading of the radiolabel into the cytoplasm.

3. Release Assay:

-

After loading, wash the synaptosomes to remove extracellular radiolabel.

-

Resuspend the loaded synaptosomes in a fresh buffer and aliquot them.

-

Pre-incubate the aliquots with varying concentrations of the test compound (e.g., (-)-HIP-A) for a specified duration.

-

Induce reverse transport by adding a high concentration of unlabeled L-glutamate.

-

At various time points, take samples and separate the synaptosomes from the supernatant by rapid centrifugation or filtration.

-

Measure the radioactivity in the supernatant.

4. Data Analysis:

-

Express the release of [³H]D-aspartate as a percentage of the total radioactivity in the synaptosomes.

-

Determine the inhibitory effect of the test compound on glutamate-induced release and calculate the IC₅₀ value.

References

A Technical Guide to Utilizing (+/-)-HIP-A for the Study of Excitotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the excessive stimulation of excitatory amino acid receptors, is a central mechanism in a host of neurological disorders, including cerebral ischemia, traumatic brain injury, and chronic neurodegenerative diseases. The study of excitotoxic cascades is paramount for the development of effective neuroprotective therapies. A key player in regulating the concentration of the primary excitatory neurotransmitter, glutamate, in the synaptic cleft and extrasynaptic space is the family of Excitatory Amino Acid Transporters (EAATs). Under pathological conditions such as ischemia, the function of these transporters can be compromised, and they can even reverse their direction of transport, releasing glutamate into the extracellular space and exacerbating excitotoxicity.

This technical guide focuses on the application of (+/-)-HIP-A (racemic 3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid) and its active isomer, (-)-HIP-A , as a tool to investigate the mechanisms of excitotoxicity. Notably, (-)-HIP-A is a potent, non-competitive inhibitor of EAATs with a unique pharmacological profile: it preferentially inhibits the reverse transport (release) of glutamate over its forward uptake. This property makes it an invaluable tool for dissecting the contribution of transporter-mediated glutamate release to excitotoxic neuronal injury, particularly in models of ischemia.

Mechanism of Action of (-)-HIP-A

(-)-HIP-A acts as a selective inhibitor of EAATs. Its significance in the study of excitotoxicity stems from its ability to, at specific concentrations, uncouple the two primary functions of these transporters. Under ischemic conditions, characterized by energy depletion and disruption of ionic gradients, EAATs can reverse their operation, pumping glutamate out of glial cells and neurons into the extracellular space. This pathological release contributes significantly to the rise in ambient glutamate levels that triggers excitotoxicity.

(-)-HIP-A has been shown to inhibit this glutamate-induced glutamate release at concentrations significantly lower than those required to inhibit glutamate uptake.[1] This provides a therapeutic window to specifically target the pathological release of glutamate without completely shutting down its clearance from the synapse. This selective action is crucial for studying the specific role of EAAT-mediated glutamate release in the cascade of events leading to neuronal death.

Data Presentation: Quantitative Analysis of (-)-HIP-A Activity

The following table summarizes the key quantitative data regarding the inhibitory activity of (-)-HIP-A on EAAT function and its neuroprotective effects.

| Parameter | Value | Experimental System | Reference |

| IC₅₀ for [³H]L-glutamate uptake inhibition | 17-18 µM | Rat brain cortex synaptosomes | Colleoni et al., 2008 |

| IC₅₀ for L-glutamate-induced [³H]D-aspartate release inhibition | 1.2-1.6 µM | Rat brain cortex synaptosomes | Colleoni et al., 2008 |

| Neuroprotective Concentration Range | 10-30 µM | Organotypic rat hippocampal slices under ischemic conditions | Colleoni et al., 2008 |

| Toxic Concentration | > 100 µM | Organotypic rat hippocampal slices under ischemic conditions | Colleoni et al., 2008 |

Experimental Protocols

Detailed methodologies for key experiments utilizing (-)-HIP-A to study excitotoxicity are provided below.

Preparation and Maintenance of Organotypic Hippocampal Slice Cultures

This protocol is adapted from the interface method and is suitable for long-term culture and excitotoxicity studies.

-

Animals: Postnatal day 6-9 rat or mouse pups.

-

Procedure:

-

Anesthetize and decapitate the pup.

-

Rapidly dissect the brain and isolate the hippocampi in ice-cold dissection buffer (e.g., Gey's balanced salt solution with glucose).

-

Section the hippocampi into 350-400 µm thick slices using a tissue chopper.

-

Transfer the slices to a sterile, porous membrane insert (e.g., Millicell-CM).

-

Place the insert into a 6-well plate containing 1 mL of culture medium per well. The medium should be in contact with the underside of the membrane, but not covering the slice.

-

Culture Medium: A typical medium consists of 50% Minimum Essential Medium (MEM), 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution (EBSS), supplemented with glucose, glutamine, and antibiotics.

-

Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days. Cultures are typically ready for experiments after 7-10 days in vitro.

-

Induction of Excitotoxicity using Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic conditions in organotypic hippocampal slice cultures.

-

Materials:

-

De-gassed, glucose-free balanced salt solution (e.g., EBSS without glucose).

-

Anaerobic chamber with a gas mixture of 95% N₂ and 5% CO₂.

-

-

Procedure:

-

Before inducing OGD, replace the culture medium with a pre-warmed, glucose-containing balanced salt solution and allow the slices to equilibrate.

-

To initiate OGD, replace the medium with the de-gassed, glucose-free solution.

-

Place the culture plates in the anaerobic chamber and incubate at 37°C for the desired duration (e.g., 30-60 minutes).

-

To terminate OGD, remove the plates from the chamber and replace the OGD solution with pre-warmed, oxygenated culture medium.

-

Return the cultures to the standard incubator for the desired reperfusion period (e.g., 24-48 hours).

-

(-)-HIP-A (10-30 µM) can be applied before, during, or after the OGD period to assess its neuroprotective effects.

-

Quantification of Neuronal Death using Propidium Iodide (PI) Staining

PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for cell death.

-

Procedure:

-

Add PI to the culture medium at a final concentration of 1-5 µg/mL.

-

Incubate for 30 minutes to 2 hours at 37°C.

-

Visualize the slices using a fluorescence microscope with appropriate filters for PI (excitation ~535 nm, emission ~617 nm).

-

Capture images of the hippocampal subfields (e.g., CA1, CA3, DG).

-

Quantify the fluorescence intensity using image analysis software (e.g., ImageJ). The increase in PI fluorescence is proportional to the extent of cell death.

-

Synaptosome Preparation and Glutamate Transport Assays

This protocol allows for the study of glutamate uptake and release in isolated nerve terminals.

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue (e.g., cortex or hippocampus) in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude mitochondrial and synaptosomal fraction.

-

Resuspend this pellet and layer it onto a discontinuous sucrose or Percoll gradient.

-

Centrifuge at high speed to separate the synaptosomes from other components.

-

Collect the synaptosomal fraction and wash it to remove the gradient material.

-

-

[³H]L-glutamate Uptake Assay:

-

Pre-incubate synaptosomes in a buffered salt solution at 37°C.

-

Add (-)-HIP-A at various concentrations and incubate for a specified time (a pre-incubation of several minutes is required for HIP-A's effect).

-

Initiate the uptake by adding [³H]L-glutamate.

-

Terminate the reaction after a short period (e.g., 1-5 minutes) by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove extracellular radiolabel.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

[³H]D-aspartate Release Assay (to measure reverse transport):

-

Load synaptosomes with [³H]D-aspartate (a non-metabolizable substrate for EAATs) by incubating them in a buffer containing the radiolabel.

-

Wash the synaptosomes to remove extracellular [³H]D-aspartate.

-

Pre-incubate the loaded synaptosomes with or without (-)-HIP-A.

-

Stimulate glutamate release by adding a high concentration of non-radiolabeled L-glutamate.

-

At various time points, take aliquots of the suspension and separate the synaptosomes from the supernatant by centrifugation or filtration.

-

Measure the radioactivity in the supernatant to quantify the amount of [³H]D-aspartate released.

-

Mandatory Visualizations

Caption: Signaling pathway of excitotoxicity under ischemic conditions and the point of intervention by (-)-HIP-A.

Caption: A typical experimental workflow for assessing the neuroprotective effects of (-)-HIP-A in a model of ischemic excitotoxicity.

References

An In-depth Technical Guide to (+/-)-HIP-A: A Novel Excitatory Amino Acid Transporter Inhibitor for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-HIP-A, chemically known as (+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, is a potent and selective inhibitor of Excitatory Amino Acid Transporters (EAATs). EAATs are crucial for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring the fidelity of synaptic transmission. Dysregulation of EAAT function has been implicated in a variety of neurological disorders, including ischemic stroke, epilepsy, and neurodegenerative diseases. This compound and its enantiomers represent valuable research tools for investigating the physiological and pathological roles of EAATs. This technical guide provides a comprehensive overview of the research applications of this compound in neuroscience, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by inhibiting the function of EAATs. The (-)-enantiomer, (-)-HIP-A, has been shown to be particularly interesting due to its preferential inhibition of reverse glutamate transport (glutamate release) over forward transport (glutamate uptake). This unique mechanism of action makes (-)-HIP-A a promising candidate for neuroprotection in conditions of excessive glutamate release, such as cerebral ischemia.

The inhibition of EAATs by HIP-A isomers has been characterized as a mixed type of inhibition, suggesting that it may not bind directly to the glutamate binding site but rather to an allosteric site on the transporter. This is in contrast to competitive inhibitors like DL-threo-β-benzyloxyaspartate (TBOA).

Quantitative Data

The inhibitory potency of the stereoisomers of HIP-A and the related compound HIP-B has been determined in various experimental preparations. The following tables summarize the available quantitative data.

Table 1: Inhibitory Potency (IC50) of HIP-A and HIP-B Isomers on [³H]D-Aspartate Uptake in Rat Brain Cortex Synaptosomes

| Compound | IC50 (µM) |

| (+)-HIP-A | >1000 |

| (-)-HIP-A | 18 ± 2 |

| (+)-HIP-B | 8.3 ± 1.2 |

| (-)-HIP-B | >1000 |

Table 2: Inhibitory Potency (IC50) of HIP-A and HIP-B Isomers on [³H]D-Aspartate Uptake in HEK293 Cells Expressing Human EAAT Subtypes

| Compound | hEAAT1 (IC50, µM) | hEAAT2 (IC50, µM) | hEAAT3 (IC50, µM) |

| (+)-HIP-A | >1000 | >1000 | >1000 |

| (-)-HIP-A | 10 ± 1 | 12 ± 1 | 20 ± 3 |

| (+)-HIP-B | 54 ± 7 | 23 ± 3 | 8 ± 1 |

| (-)-HIP-B | >1000 | >1000 | >1000 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of EAAT Function and Inhibition

The following diagram illustrates the role of EAATs in glutamate homeostasis and the proposed mechanism of action for (-)-HIP-A.

Experimental Workflow for [³H]-D-Aspartate Uptake Assay

This diagram outlines the key steps in a typical radiolabeled substrate uptake assay to measure EAAT inhibition.

Enantiomeric Properties of HIP-A: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the enantiomeric properties of (±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid (HIP-A), a selective inhibitor of excitatory amino acid transporters (EAATs). This document details the synthesis, chiral separation, and differential biological activities of the HIP-A enantiomers, presenting key data in a structured format, outlining experimental methodologies, and visualizing relevant workflows.

Introduction to HIP-A and its Enantiomers

HIP-A is a potent and selective inhibitor of the high-affinity, sodium-dependent glutamate transporters, also known as excitatory amino acid transporters (EAATs). These transporters play a critical role in maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity. The chiral nature of HIP-A gives rise to two enantiomers, (+)-HIP-A and (-)-HIP-A, which exhibit significant differences in their biological activity.

Synthesis and Chiral Separation

The synthesis of enantiomerically pure (+)-HIP-A and (-)-HIP-A has been achieved, allowing for the detailed investigation of their individual pharmacological profiles.[1] The separation of the racemic mixture is typically accomplished using chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis of Biological Activity

The primary biological activity of HIP-A enantiomers is the inhibition of EAATs. The inhibitory potency of each enantiomer has been evaluated against human EAAT subtypes 1, 2, and 3 (hEAAT1, hEAAT2, and hEAAT3) and in rat brain synaptosomes.

A key finding is that the inhibitory activity of HIP-A resides almost exclusively in the (-)-enantiomer.[1]

Table 1: Relative Inhibitory Potency of HIP-A Enantiomers

| Enantiomer | Relative Potency vs. (+)-HIP-A (inhibition of [3H]aspartate uptake) | Target Systems |

| (-)-HIP-A | ~150-fold more potent | Rat brain synaptosomes, hEAAT1-3 expressing cells |

| (+)-HIP-A | Baseline | Rat brain synaptosomes, hEAAT1-3 expressing cells |

Note: Specific IC50 values for each enantiomer against individual hEAAT subtypes were not publicly available in the searched literature. The data presented reflects the reported relative potency.[1]

Furthermore, (-)-HIP-A has been shown to preferentially inhibit the reverse transport of glutamate (glutamate release) at concentrations lower than those required to inhibit glutamate uptake.[1] This suggests a unique mechanism of action that could be particularly relevant under conditions of ischemia where glutamate reverse transport is a key contributor to excitotoxicity.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of HIP-A enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Separation of HIP-A Enantiomers

A detailed experimental protocol for the preparative chiral HPLC separation of HIP-A enantiomers is crucial for obtaining enantiomerically pure samples for biological testing. While the specific column and mobile phase composition for HIP-A are proprietary to the original researchers, a general methodology can be outlined.

Objective: To separate and isolate the (+) and (-) enantiomers of HIP-A from a racemic mixture.

Apparatus and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based chiral column).

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

-

Racemic HIP-A sample.

General Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of HPLC-grade solvents. The optimal composition is determined through method development to achieve baseline separation of the enantiomers.

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

-

Sample Preparation: Dissolve the racemic HIP-A in a suitable solvent, ensuring complete dissolution.

-

Injection: Inject the dissolved sample onto the column.

-

Elution and Detection: The enantiomers are separated as they pass through the chiral stationary phase. The separated enantiomers are detected by the UV detector as they elute from the column.

-

Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.

-

Purity Analysis: Analyze the collected fractions to determine the enantiomeric excess (e.e.) of each isolated enantiomer.

[³H]D-Aspartate Uptake Assay in hEAAT-Expressing Cells

This assay is a standard method to determine the inhibitory activity of compounds on specific EAAT subtypes expressed in a cell line.

Objective: To measure the inhibition of radiolabeled substrate uptake by HIP-A enantiomers in cells expressing a specific hEAAT subtype.

Materials:

-

HEK293 cells stably expressing hEAAT1, hEAAT2, or hEAAT3.

-

Cell culture medium and reagents.

-

[³H]D-aspartate (radiolabeled substrate).

-

Krebs-Henseleit buffer (or similar physiological buffer).

-

Test compounds: (+)-HIP-A and (-)-HIP-A at various concentrations.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Culture: Culture the hEAAT-expressing cells in appropriate multi-well plates until they reach a suitable confluency.

-

Pre-incubation: On the day of the assay, wash the cells with Krebs-Henseleit buffer. Pre-incubate the cells with varying concentrations of the test compounds ((+)-HIP-A or (-)-HIP-A) or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]D-aspartate to each well.

-

Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake. This timing should be within the linear range of uptake.

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 values for each enantiomer by plotting the percentage of inhibition of [³H]D-aspartate uptake against the logarithm of the compound concentration.

[³H]D-Aspartate Uptake Assay in Rat Brain Synaptosomes

This ex vivo assay measures the inhibitory activity of compounds on native EAATs present in nerve terminals.

Objective: To assess the inhibitory effect of HIP-A enantiomers on glutamate transporter activity in a preparation of rat brain nerve terminals.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus).

-

Sucrose solution (e.g., 0.32 M).

-

Homogenizer and centrifuge.

-

Krebs-Henseleit buffer.

-

[³H]D-aspartate.

-

Test compounds: (+)-HIP-A and (-)-HIP-A.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize the rat brain tissue in ice-cold sucrose solution. Centrifuge the homogenate to pellet the synaptosomes (nerve terminals). Resuspend the synaptosomal pellet in Krebs-Henseleit buffer.

-

Pre-incubation: Pre-incubate the synaptosomal suspension with different concentrations of the HIP-A enantiomers or vehicle at 37°C.

-

Uptake Initiation: Add [³H]D-aspartate to start the uptake reaction.

-

Incubation: Incubate the mixture for a defined period at 37°C.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate the synaptosomes from the incubation medium.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 values for each enantiomer as described for the cell-based assay.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of HIP-A is the direct inhibition of excitatory amino acid transporters. By blocking these transporters, HIP-A increases the extracellular concentration and dwell time of glutamate in the synaptic cleft. This can have various downstream effects on glutamatergic neurotransmission and neuronal excitability.

At present, there is no direct evidence in the reviewed literature to suggest that HIP-A or its enantiomers modulate specific intracellular signaling pathways independent of their EAAT inhibitory activity. The neuroprotective effects observed with (-)-HIP-A are likely a consequence of its preferential inhibition of glutamate reverse transport, which mitigates excitotoxic damage under pathological conditions like ischemia.

Visualizations

Experimental Workflow for Characterization of HIP-A Enantiomers

The following diagram illustrates the general workflow for the synthesis, separation, and biological evaluation of HIP-A enantiomers.

Caption: Workflow for the characterization of HIP-A enantiomers.

Conclusion

The enantiomers of HIP-A exhibit a pronounced stereoselectivity in their ability to inhibit excitatory amino acid transporters. The (-)-enantiomer is significantly more potent than the (+)-enantiomer, making it the eutomer for this pharmacological activity. The preferential inhibition of glutamate reverse transport by (-)-HIP-A highlights a potentially valuable therapeutic mechanism for neuroprotection. Further investigation into the precise binding interactions of each enantiomer with the EAATs and a more detailed characterization of their effects on synaptic transmission are warranted.

References

The Impact of (+/-)-HIP-A on Synaptic Glutamate Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-HIP-A is a potent inhibitor of excitatory amino acid transporters (EAATs), demonstrating a unique profile of action that preferentially targets reverse glutamate transport over forward uptake. This characteristic positions this compound as a significant tool for investigating the nuanced roles of glutamate transporters in synaptic transmission and as a potential therapeutic agent in conditions marked by glutamate excitotoxicity, such as cerebral ischemia. This technical guide provides a comprehensive overview of the effects of this compound on synaptic glutamate levels, consolidating available quantitative data, detailing experimental methodologies, and visualizing relevant pathways.

Introduction

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its precise regulation in the synaptic cleft is critical for normal neuronal function. Excitatory amino acid transporters (EAATs) are the primary mechanism for clearing glutamate from the extracellular space, thereby preventing excitotoxicity. The transporter can operate in two directions: forward transport (uptake) removes glutamate from the synapse, while reverse transport can release glutamate into the synapse under certain pathological conditions like ischemia.

This compound ((+/-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid) and its active enantiomer, (-)-HIP-A, are novel glutamate transporter inhibitors that have garnered attention for their neuroprotective properties. Unlike broad-spectrum inhibitors, (-)-HIP-A exhibits a preferential inhibition of reverse glutamate transport, offering a targeted approach to mitigating glutamate-mediated neurotoxicity.

Quantitative Data on this compound's Inhibition of Glutamate Transport

The following tables summarize the quantitative data on the inhibitory effects of (-)-HIP-A, the active enantiomer of this compound, on glutamate transport.

Table 1: Inhibitory Potency (IC₅₀) of (-)-HIP-A on Glutamate Uptake [1]

| Preparation | Transporter Subtype | IC₅₀ (µM) |

| Rat Brain Synaptosomes | Endogenous EAATs | 4.5 ± 0.6 |

| hEAAT1-expressing cells | hEAAT1 | 7.8 ± 1.1 |

| hEAAT2-expressing cells | hEAAT2 | 5.2 ± 0.7 |

| hEAAT3-expressing cells | hEAAT3 | 6.5 ± 0.9 |

Table 2: Inhibition of Glutamate Uptake vs. Reverse Transport by (-)-HIP-A in Rat Brain Synaptosomes [1]

| Process | IC₅₀ (µM) |

| [³H]L-Glutamate Uptake | 25 ± 4 |

| Glutamate-induced [³H]D-Aspartate Release (Reverse Transport) | 3.5 ± 0.5 |

Table 3: Kinetic Parameters of Glutamate Uptake in the Presence of (-)-HIP-A

| Cell Type | Condition | Kₘ | Vₘₐₓ | Reference |

| hEAAT2-expressing HEK293 cells | Control | 38 ± 5 µM | 100% | [2] |

| (-)-HIP-A (30 min pre-incubation) | 120 ± 16 µM | 55 ± 3% of control | [2] | |

| (-)-HIP-A (concomitant addition) | 234 ± 24 µM | No significant change | [2] | |

| Rat Brain Cortex Synaptosomes | Control | 11 ± 2 µM | 100% | [3] |

| (-)-HIP-A (7 min pre-incubation) | No significant change | Significantly lowered | [3] | |

| (-)-HIP-A (concomitant addition) | 52 ± 7 µM | No significant change | [3] |

Mechanism of Action of this compound

This compound acts as an inhibitor of EAATs. The data strongly suggest that its active enantiomer, (-)-HIP-A, exhibits a mixed-type inhibition of glutamate uptake, particularly when pre-incubated with the transporters. This indicates that it can bind to a site other than the glutamate binding site, affecting both the affinity of the transporter for glutamate (Kₘ) and the maximum rate of transport (Vₘₐₓ). When applied simultaneously with glutamate, it acts as a competitive inhibitor, suggesting it can also compete with glutamate for the binding site.

Crucially, (-)-HIP-A is significantly more potent at inhibiting the reverse transport of glutamate than its forward uptake[1]. This preferential action is key to its neuroprotective effects. During pathological conditions such as ischemia, the ionic gradients across the neuronal membrane can collapse, causing EAATs to run in reverse and release glutamate into the synaptic cleft, exacerbating excitotoxicity. By preferentially blocking this reverse transport, (-)-HIP-A can reduce the pathological increase in synaptic glutamate without completely shutting down its necessary clearance by forward uptake.

Experimental Protocols

[³H]D-Aspartate/ [³H]L-Glutamate Uptake Assay

This assay measures the rate of glutamate transporter activity by quantifying the uptake of a radiolabeled substrate.

Materials:

-

Synaptosomes or cells expressing EAATs

-

Krebs-Henseleit buffer (KHB)

-

[³H]D-Aspartate or [³H]L-Glutamate

-

This compound or its enantiomers

-

Scintillation fluid and counter

Protocol:

-

Preparation: Prepare synaptosomes from rat brain cortex or culture cells expressing the desired EAAT subtype.

-

Pre-incubation: Resuspend the synaptosomes/cells in KHB. Pre-incubate the preparation with the desired concentration of this compound or vehicle for a specified time (e.g., 7-30 minutes) at 37°C. For concomitant addition experiments, the inhibitor is added at the same time as the substrate.

-

Initiation of Uptake: Add a known concentration of [³H]D-Aspartate or [³H]L-Glutamate to initiate the uptake reaction.

-

Termination: After a short incubation period (e.g., 1-5 minutes), terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold KHB to remove extracellular radiolabel.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: Compare the radioactivity in the inhibitor-treated samples to the vehicle-treated controls to determine the percent inhibition and calculate IC₅₀ values. For kinetic studies, vary the substrate concentration to determine Kₘ and Vₘₐₓ.

Glutamate-induced [³H]D-Aspartate Release (Reverse Transport) Assay

This assay measures the ability of an inhibitor to block the release of a pre-loaded radiolabeled substrate, mimicking reverse transport.

Materials:

-

Synaptosomes

-

KHB

-

[³H]D-Aspartate

-

Unlabeled L-Glutamate

-

This compound or its enantiomers

-

Scintillation fluid and counter

Protocol:

-

Loading: Incubate synaptosomes with [³H]D-Aspartate in KHB to allow for uptake and loading of the radiolabel into the cytoplasm.

-

Washing: Wash the synaptosomes to remove extracellular [³H]D-Aspartate.

-

Pre-incubation: Resuspend the loaded synaptosomes and pre-incubate with this compound or vehicle for a specified duration.

-

Stimulation of Release: Induce reverse transport by adding a high concentration of unlabeled L-Glutamate.

-

Sampling: At various time points, take aliquots of the suspension and separate the extracellular medium from the synaptosomes by rapid centrifugation or filtration.

-

Quantification: Measure the radioactivity in the supernatant (extracellular medium) using a scintillation counter.

-

Analysis: Compare the amount of [³H]D-Aspartate released in the presence of the inhibitor to the control to determine the extent of inhibition.

Signaling Pathways

Currently, there is a lack of direct evidence from the performed searches linking this compound to specific intracellular signaling cascades. The neuroprotective effects observed are primarily attributed to its direct action on glutamate transporters, which reduces excitotoxic damage. Future research is needed to investigate potential downstream signaling pathways that may be modulated by the altered synaptic glutamate dynamics induced by this compound. The initial hypothesis involving the "Hippo" signaling pathway was not substantiated by the literature found in relation to this compound.

Conclusion and Future Directions

This compound and its active enantiomer, (-)-HIP-A, are valuable pharmacological tools for the study of glutamate transport. Their unique property of preferentially inhibiting reverse glutamate transport makes them particularly interesting for investigating the pathological roles of EAATs in conditions like ischemia. The available data robustly demonstrate their inhibitory effects on glutamate uptake and release in synaptosomal and cell-based assays.

However, to fully understand the impact of this compound on synaptic function, further research is required in the following areas:

-

Direct Measurement of Synaptic Glutamate: Utilizing techniques such as in vivo microdialysis or glutamate-sensitive electrodes to directly quantify the changes in synaptic and extrasynaptic glutamate concentrations in response to this compound under both physiological and pathological conditions.

-

Electrophysiological Studies: Characterizing the effects of this compound on excitatory postsynaptic currents (EPSCs), paired-pulse facilitation (PPF), and long-term potentiation (LTP) to determine the functional consequences of its action on synaptic transmission and plasticity.

-

Investigation of Downstream Signaling: Elucidating whether the neuroprotective effects of this compound involve the modulation of specific intracellular signaling pathways beyond the direct inhibition of glutamate transport.

A deeper understanding of these aspects will be crucial for the potential development of this compound and related compounds as therapeutic agents for neurological disorders associated with glutamate excitotoxicity.

References

- 1. Excitatory Synaptic Transmission in Ischemic Stroke: A New Outlet for Classical Neuroprotective Strategies [mdpi.com]

- 2. Free radicals enhance basal release of D-[3H]aspartate from cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Selective α1A-Adrenoceptor Agonist A-61603

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed experimental protocols for the use of A-61603, a potent and highly selective α1A-adrenoceptor agonist, in cell culture experiments. Due to the lack of specific information available for a compound designated as "(+/-)-HIP-A," this document focuses on A-61603 as a representative and well-characterized tool for studying α1A-adrenoceptor function.

The α1A-adrenoceptor, a subtype of the α1-adrenergic G-protein coupled receptor, plays a crucial role in various physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission.[1][2] A-61603's high selectivity makes it an invaluable pharmacological tool for dissecting the specific roles of the α1A-adrenoceptor subtype in cellular signaling and function, minimizing off-target effects that can be observed with less selective agonists like norepinephrine and phenylephrine.[2][3]

Mechanism of Action and Signaling Pathway

A-61603 selectively binds to and activates the α1A-adrenoceptor. This receptor is primarily coupled to the Gq family of G-proteins.[1] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response. Additionally, α1A-adrenoceptor activation can stimulate other signaling cascades, including the ERK1/2-phosphorylation pathway.[2][3]

Signaling Pathway of A-61603 via the α1A-Adrenoceptor

Caption: A-61603 activates the α1A-adrenoceptor, initiating a Gq-PLC signaling cascade.

Quantitative Data

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of A-61603 for the human α1-adrenoceptor subtypes. The high affinity and potency for the α1A subtype, coupled with significantly lower affinity for α1B and α1D subtypes, highlights its selectivity.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - Calcium Mobilization |

| A-61603 | α1A | 0.5 | 0.3 |

| α1B | >1000 | >1000 | |

| α1D | >1000 | >1000 |

Data compiled from publicly available pharmacological studies. Values can vary based on the specific cell line and experimental conditions.

Experimental Protocols